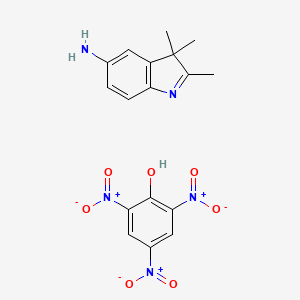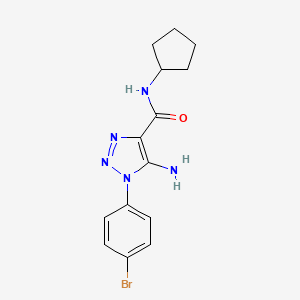![molecular formula C15H11BrClN3O4S B5145802 N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5145802.png)
N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide involves the inhibition of the NF-κB signaling pathway. This pathway is responsible for regulating the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting this pathway, BAY 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of NF-κB activation, reduction of inflammatory cytokine production, induction of apoptosis in cancer cells, and inhibition of viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
For the research on N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide include the development of novel drug delivery systems, the determination of its optimal dosage and administration, and the investigation of its potential applications in other fields of scientific research such as immunology and neurology.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its mechanism of action, biochemical effects, and physiological effects have been extensively studied, and further research is needed to determine its optimal dosage and administration, as well as its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide involves the reaction of 4-bromo-2-chloroaniline with carbon disulfide, followed by the reaction with 4-methoxy-3-nitrobenzoyl chloride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(16)7-10(11)17/h2-7H,1H3,(H2,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQQGGJLULTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)

![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)
![3-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5145788.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5145795.png)